molecular formula C9H13N3O B2494209 1-(4,6-Dimethylpyridin-2-yl)-3-methylurea CAS No. 866038-54-2

1-(4,6-Dimethylpyridin-2-yl)-3-methylurea

Cat. No.: B2494209
CAS No.: 866038-54-2
M. Wt: 179.223
InChI Key: SQBNTCHIDQWPDE-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyridin-2-yl)-3-methylurea is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 4 and 6, and a urea moiety attached to the nitrogen atom at position 2

Preparation Methods

The synthesis of 1-(4,6-Dimethylpyridin-2-yl)-3-methylurea typically involves the reaction of 4,6-dimethyl-2-aminopyridine with an isocyanate derivative. One common synthetic route is as follows:

    Starting Material: 4,6-Dimethyl-2-aminopyridine.

    Reaction with Isocyanate: The aminopyridine is reacted with methyl isocyanate under controlled conditions to form the desired urea derivative.

    Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4,6-Dimethylpyridin-2-yl)-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenation or alkylation can occur using reagents like halogens or alkyl halides.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, alkyl halides.

Major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyridine derivatives.

Scientific Research Applications

1-(4,6-Dimethylpyridin-2-yl)-3-methylurea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in targeting specific enzymes and receptors.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties. It serves as a building block for the development of advanced polymers and nanomaterials.

    Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial and antiviral agent. Research has shown that it can inhibit the growth of certain bacterial and viral strains.

    Chemical Biology: The compound is used as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyridin-2-yl)-3-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The molecular pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for cellular function.

Comparison with Similar Compounds

1-(4,6-Dimethylpyridin-2-yl)-3-methylurea can be compared with other similar compounds, such as:

    4,6-Dimethyl-2-aminopyridine: The starting material for the synthesis of the compound, which lacks the urea moiety.

    N-Methyl-N’-phenylurea: A urea derivative with different substituents on the nitrogen atoms, showing different chemical and biological properties.

    2,4,6-Trimethylpyridine: A pyridine derivative with three methyl groups, which differs in its substitution pattern and chemical reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the urea moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4,6-dimethylpyridin-2-yl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-4-7(2)11-8(5-6)12-9(13)10-3/h4-5H,1-3H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBNTCHIDQWPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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